molecular formula C10H19N3O5 B14341584 N-(1-Carboxy-5-aminopentyl)glycylglycine CAS No. 105334-60-9

N-(1-Carboxy-5-aminopentyl)glycylglycine

Cat. No.: B14341584
CAS No.: 105334-60-9
M. Wt: 261.28 g/mol
InChI Key: SNGNAQQWLNRXQD-UHFFFAOYSA-N
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Description

N-(1-Carboxy-5-aminopentyl)glycylglycine is a synthetic compound known for its potential as a competitive inhibitor of angiotensin-converting enzyme (ACE). This enzyme plays a crucial role in blood pressure regulation by catalyzing the cleavage of dipeptide residues from the COOH terminus of peptide substrates

Preparation Methods

The synthesis of N-(1-Carboxy-5-aminopentyl)glycylglycine involves a multi-step process starting from glycine. The synthetic route includes the following steps :

    Protection of Amino Groups: The amino groups are protected using benzyl and benzyloxycarbonyl groups.

    Formation of Intermediate Compounds: The protected glycine undergoes a series of reactions to form intermediate compounds.

    Hydrogenolysis: The protective groups are removed through hydrogenolysis, enhanced by the use of ultrasound.

    Final Product Formation: The final product, this compound, is obtained with an overall yield of 72%.

Chemical Reactions Analysis

N-(1-Carboxy-5-aminopentyl)glycylglycine undergoes various chemical reactions, including:

Scientific Research Applications

N-(1-Carboxy-5-aminopentyl)glycylglycine has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry :

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential as an inhibitor of ACE, which is involved in blood pressure regulation.

    Medicine: Research focuses on its potential therapeutic applications in managing hypertension and other cardiovascular diseases.

    Industry: It is used in the synthesis of more complex peptides and as a buffer in biological systems.

Mechanism of Action

The mechanism of action of N-(1-Carboxy-5-aminopentyl)glycylglycine involves its role as a competitive inhibitor of ACE . By binding to the active site of the enzyme, it prevents the cleavage of dipeptide residues from peptide substrates, thereby inhibiting the enzyme’s activity. This inhibition can lead to a decrease in blood pressure, making it a potential therapeutic agent for hypertension.

Comparison with Similar Compounds

N-(1-Carboxy-5-aminopentyl)glycylglycine can be compared with other similar compounds, such as:

Properties

CAS No.

105334-60-9

Molecular Formula

C10H19N3O5

Molecular Weight

261.28 g/mol

IUPAC Name

6-amino-2-[[2-(carboxymethylamino)-2-oxoethyl]amino]hexanoic acid

InChI

InChI=1S/C10H19N3O5/c11-4-2-1-3-7(10(17)18)12-5-8(14)13-6-9(15)16/h7,12H,1-6,11H2,(H,13,14)(H,15,16)(H,17,18)

InChI Key

SNGNAQQWLNRXQD-UHFFFAOYSA-N

Canonical SMILES

C(CCN)CC(C(=O)O)NCC(=O)NCC(=O)O

Origin of Product

United States

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